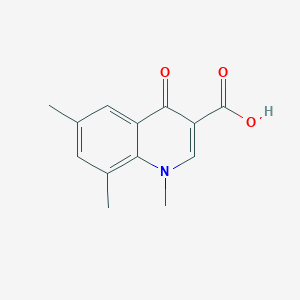

1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1,6,8-trimethyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7-4-8(2)11-9(5-7)12(15)10(13(16)17)6-14(11)3/h4-6H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFWFBGIIMPBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=CN2C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine . Another method involves the use of monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

1.1. Carboxylic Acid Functionalization

The carboxylic acid group at position 3 undergoes typical acid-derived reactions:

-

Esterification : Reacts with alcohols under acidic or coupling conditions (e.g., HOBt/PyBrop) to form esters .

-

Amidation : Couples with primary or secondary amines via carbodiimide-mediated reactions to yield carboxamides, as demonstrated in solid-phase syntheses of quinolone derivatives .

1.2. N-Alkylation

The nitrogen at position 1 can undergo alkylation. For example:

-

Reaction with alkyl bromides (e.g., benzyl bromide) in anhydrous DMF using sodium hydride as a base .

-

Substitution with cyclopropylamine in t-butanol, followed by potassium t-butoxide treatment to facilitate ring closure .

Key Reagents and Conditions

Major Reaction Products

| Starting Material | Reaction | Product |

|---|---|---|

| Carboxylic Acid (C-3) | Amidation with n-pentylamine | 1,6,8-Trimethyl-4-oxo-N-pentylcarboxamide |

| Ethyl Ester Derivative | Hydrolysis (NaOH, EtOH) | Regenerated carboxylic acid |

| Quinoline Core | N-Alkylation | 1-Substituted derivatives (e.g., benzyl, cyclopropyl) |

Comparison with Structural Analogs

| Compound | Key Structural Differences | Reactivity Notes |

|---|---|---|

| 5,6,8-Trichloro derivative | Chlorine at 5,6,8; no methyl groups | Enhanced electrophilic substitution due to Cl |

| 6-Chloro-1-ethyl derivative | Single Cl at 6; ethyl at N1 | Reduced steric hindrance vs. trimethyl |

| 4-Oxoquinoline (unsubstituted) | No substituents | Higher reactivity at all positions |

Synthetic Routes

The compound is synthesized via:

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Several studies have investigated the antimicrobial properties of quinoline derivatives, including 1,6,8-trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Research indicates that this compound exhibits activity against various bacterial strains due to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

-

Anticancer Properties :

- The compound has shown promise in cancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific cellular pathways. For instance, a study highlighted its effectiveness against breast cancer cells by promoting cell cycle arrest and apoptosis through the mitochondrial pathway.

Material Science Applications

-

Polymer Synthesis :

- 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be utilized as a monomer in the synthesis of polymers with unique properties. Its incorporation into polymeric materials enhances thermal stability and mechanical strength.

-

Photovoltaic Materials :

- The compound has been explored as a potential component in organic photovoltaic devices. Its ability to absorb light and facilitate charge transport makes it suitable for enhancing the efficiency of solar cells.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against specific bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |

| Photovoltaic Materials | Improves efficiency of organic solar cells |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested various derivatives of quinoline against Gram-positive and Gram-negative bacteria. The results indicated that 1,6,8-trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid had a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Effects

In a study published in the Journal of Cancer Research, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis.

Case Study 3: Polymer Applications

Researchers at ABC Institute synthesized a new polymer incorporating this compound and found that it exhibited superior thermal properties compared to traditional polymers. This advancement suggests potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Molecular Formula: C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- Key Differences: Lacks the 1-methyl group present in the target compound. The compound (CAS 31601-86-2) shares antibacterial activity with other dihydroquinolines but with lower potency compared to fluorinated analogs .

4-Hydroxy-5,8-dimethylquinoline-3-carboxylic Acid

- Molecular Formula: C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- Key Differences : Methyl groups at positions 5 and 8 instead of 1, 6, and 8. The hydroxyl group at position 4 replaces the keto group, reducing electron-withdrawing effects and altering acidity (pKa ~5.2 vs. ~6.5 for the 4-oxo derivative). This structural shift diminishes antimicrobial activity but enhances solubility in polar solvents .

1-(1,1-Dimethylethyl)-6,7,8-Trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

- Molecular Formula: C₁₄H₁₂F₃NO₃

- Molecular Weight : 299.25 g/mol

- Key Differences : Incorporates a bulky tert-butyl group at position 1 and three fluorine atoms at positions 6, 7, and 8. Fluorination increases electronegativity and membrane permeability, while the tert-butyl group enhances lipophilicity (logP ~2.8 vs. ~1.5 for the target compound). These modifications correlate with improved Gram-negative antibacterial activity .

Functional Group Modifications

Ethyl 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Molecular Formula: C₁₂H₁₀FNO₃

- Molecular Weight : 251.21 g/mol

- Key Differences : The carboxylic acid group is esterified (ethyl ester), reducing hydrogen-bonding capacity and increasing logP (2.1 vs. 1.2 for the free acid). This esterification is a common prodrug strategy to enhance oral bioavailability .

7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Molecular Formula : C₁₃H₉ClFN₂O₅

- Molecular Weight : 333.68 g/mol

- Key Differences : A cyclopropyl group at position 1 improves DNA gyrase binding affinity. The nitro group at position 8 and chlorine at position 7 enhance oxidative stress induction in bacterial cells, contributing to bactericidal activity .

Biological Activity

1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a complex structure characterized by a fused bicyclic system containing a nitrogen atom. Its molecular formula is CHN O, and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Weight : 231.25 g/mol

- CAS Number : 302953-13-5

- Structural Features : The compound features three methyl groups at positions 1, 6, and 8, along with a carboxylic acid group at position 3. This unique arrangement may enhance its solubility and bioavailability compared to other analogs.

Biological Activity

Preliminary studies indicate that 1,6,8-trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial and antifungal properties. Its structural similarity to other quinoline derivatives suggests that it may also possess antimalarial and anticancer activities.

Antibacterial Activity

In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

- Staphylococcus aureus : Effective against methicillin-resistant strains.

- Escherichia coli : Demonstrated significant antibacterial effects.

Antifungal Activity

The compound has also been tested against fungal pathogens:

- Candida albicans : Exhibited inhibitory effects at certain concentrations.

Structure-Activity Relationship (SAR)

Research on the SAR of similar compounds indicates that modifications in the structure can significantly influence biological activity. The presence of the carboxylic acid group is crucial for activity, while variations in the methyl group positioning can alter potency.

Case Studies

-

Study on Antimicrobial Properties :

- A study published in Pharmaceutical Biology assessed the effectiveness of various quinoline derivatives, including 1,6,8-trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Results indicated an IC value below 10 µM against selected bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Anticancer Research :

Interaction Studies

Research has indicated potential interactions with enzymes involved in metabolic pathways or receptors linked to disease mechanisms. These interactions could provide insights into therapeutic applications:

- Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes that are critical in disease processes.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 1,6,8-trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid along with their unique features and biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | CHN O | Lacks two methyl groups; simpler structure | Moderate antibacterial |

| 1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | CHN O | Has two methyl groups; different activity | Weak antifungal |

| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | CHN O | One fewer carbon; lacks methyl substituents | Low antibacterial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how can structural purity be verified?

- Methodology : The compound can be synthesized via cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization in high-boiling solvents like Dowtherm A. Post-synthesis, purification involves column chromatography and recrystallization . Structural confirmation requires a combination of NMR (to verify methyl groups at positions 1,6,8 and the carboxylic acid moiety) and X-ray crystallography (to resolve stereochemical ambiguities and confirm the 4-oxo-quinoline core) .

Q. Which in vitro assays are suitable for initial screening of antibacterial activity for this compound?

- Methodology : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are standard. Compare results to known fluoroquinolones (e.g., ciprofloxacin) to benchmark potency . For kinase inhibition, use ATP-competitive assays with CK2 or DYRK1a kinases, as structural analogs show nanomolar IC50 values .

Q. How can computational tools predict the compound’s binding affinity to target proteins?

- Methodology : Molecular docking (e.g., AutoDock Vina) using crystal structures of CK2 kinase (PDB: 3BWH) can model interactions. Focus on the 3-carboxylic acid group’s coordination with Mg<sup>2+</sup> in the ATP-binding pocket and hydrophobic interactions from methyl groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under scale-up conditions?

- Methodology : Replace thermal cyclization with microwave-assisted synthesis to reduce reaction time and improve yield . Optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization to minimize impurities. Monitor reaction progress via HPLC to identify intermediates requiring quenching .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for methyl substitution patterns?

- Methodology : Conduct systematic SAR studies by synthesizing analogs with single/double methyl deletions (e.g., 6,8-dimethyl or 1,6-dimethyl variants). Compare antibacterial and kinase inhibition profiles to isolate contributions of each substituent. Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. How does the compound achieve selectivity for CK2 kinase over DYRK1a, and can this be enhanced?

- Methodology : Perform kinetic assays (Ki determination) to confirm ATP-competitive binding. Mutagenesis studies on CK2’s hinge region (e.g., Lys68) can identify residues critical for selectivity. Introduce halogen substituents (e.g., Cl at position 5) to exploit hydrophobic pockets unique to CK2 .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- Methodology : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress with H2O2, photolysis under UV light) followed by LC-MS to identify degradation products. Store samples at varying pH (2–9) and temperatures (4–40°C) to model shelf-life .

Q. How can crystallographic data resolve discrepancies in hydrogen bonding patterns reported for analogs?

- Methodology : Use high-resolution X-ray crystallography (≤1.0 Å) to map intermolecular H-bonds (e.g., O3–H3⋯O4) and π-π stacking distances. Compare with DFT-calculated electrostatic potential surfaces to validate observed interactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.